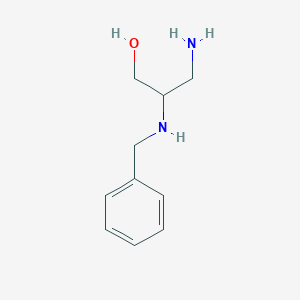

(R)-3-amino-2-(benzylamino)propan-1-ol

Descripción general

Descripción

®-3-amino-2-(benzylamino)propan-1-ol is a chiral compound with the molecular formula C10H15NO It is characterized by the presence of an amino group, a benzylamino group, and a hydroxyl group attached to a three-carbon chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-amino-2-(benzylamino)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-1-propanol and benzylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts may include acids or bases to promote the formation of the desired product.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of ®-3-amino-2-(benzylamino)propan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: ®-3-amino-2-(benzylamino)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino groups can be reduced to form secondary or tertiary amines.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamino derivatives.

Aplicaciones Científicas De Investigación

®-3-amino-2-(benzylamino)propan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

Industry: The compound may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of ®-3-amino-2-(benzylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, which can influence its biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or interaction with nucleic acids.

Comparación Con Compuestos Similares

- ®-2-(benzylamino)propan-1-ol

- (S)-3-amino-2-(benzylamino)propan-1-ol

- ®-3-amino-2-(phenylamino)propan-1-ol

Comparison:

Structural Differences: The presence of different substituents on the amino or benzylamino groups can lead to variations in chemical reactivity and biological activity.

Uniqueness: ®-3-amino-2-(benzylamino)propan-1-ol is unique due to its specific chiral configuration, which can result in distinct stereoselective interactions compared to its enantiomers or structurally similar compounds.

This detailed article provides an overview of ®-3-amino-2-(benzylamino)propan-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(R)-3-amino-2-(benzylamino)propan-1-ol is a chiral compound that has garnered interest in various fields of biological and medicinal chemistry. Its unique structure allows it to interact with biological systems, influencing enzyme activity and receptor interactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features:

- Chemical Formula : CHNO

- Molecular Weight : 179.24 g/mol

- Chirality : The presence of a chiral center contributes to its stereospecific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can:

- Inhibit Enzymatic Activity : It has been shown to act as a ligand in biochemical assays, influencing enzyme-substrate interactions. For instance, it can inhibit monoamine oxidase B (MAO-B), which is significant in the treatment of neurodegenerative diseases .

- Modulate Receptor Activity : The compound's chiral nature allows for stereoselective binding to receptors, potentially affecting signaling pathways involved in neurotransmission and metabolic regulation.

Biological Applications

This compound has several notable applications in scientific research:

1. Enzyme Studies

The compound is used extensively in studies aimed at understanding enzyme mechanisms. It serves as a model substrate or inhibitor in assays designed to elucidate the kinetics of various enzymes, particularly those involved in neurotransmitter metabolism.

2. Pharmaceutical Development

Due to its ability to inhibit MAO-B, this compound is being investigated for potential therapeutic applications in treating conditions like Parkinson's disease. Its structural similarity to known MAO-B inhibitors suggests it could be a lead compound for drug development .

3. Chemical Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various chemical transformations such as oxidation and substitution reactions .

Comparative Studies

To better understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (S)-3-amino-2-(benzylamino)propan-1-ol | Enantiomer | Different binding affinities |

| 3-(Benzylamino)propan-1-ol | Non-chiral analog | Lacks stereospecific interactions |

| 2-(Benzylamino)ethanol | Shorter chain analog | Distinct chemical behavior |

The differences in biological activity among these compounds highlight the significance of chirality in drug design and efficacy.

Case Studies

Several studies have demonstrated the biological effects of this compound:

- MAO-B Inhibition Study :

- Neuroprotective Effects :

- Synthesis of Novel Derivatives :

Propiedades

IUPAC Name |

3-amino-2-(benzylamino)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c11-6-10(8-13)12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWZWVVLWDIRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578013 | |

| Record name | 3-Amino-2-(benzylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150482-72-7 | |

| Record name | 3-Amino-2-(benzylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.